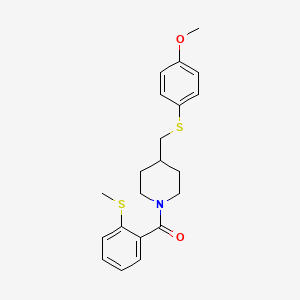

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, has been achieved through the N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the molecular structures of4-((((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance,4-Piperidinemethanol is a cyclic secondary amine. Its standard molar enthalpies of combustion, sublimation and formation have been determined .

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Research indicates that compounds similar to (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone can act as Selective Estrogen Receptor Modulators (SERMs). These compounds show estrogen agonist-like actions on bone tissues and serum lipids, while displaying potent estrogen antagonist properties in breast and uterus. For example, a study on raloxifene derivatives, which share structural similarities with the compound , showed increased estrogen antagonist potency, suggesting potential applications in treating conditions like breast cancer or osteoporosis (Palkowitz et al., 1997).

Antimicrobial Applications

Certain derivatives of this compound have demonstrated antimicrobial properties. A study highlighted the synthesis of antimicrobial 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives, indicating potential use in developing new antimicrobial agents (Ramudu et al., 2017).

Molecular Docking and Antiviral Activity

Molecular docking studies of similar compounds have been conducted to explore their antiviral activities. These studies involve understanding pharmacokinetic behavior and hydrogen bonding interactions, which could lead to the development of new antiviral drugs. An example is the study of a compound with a similar molecular structure, highlighting its potential in antiviral applications (FathimaShahana & Yardily, 2020).

Structural and Theoretical Studies

The structural and theoretical studies of related compounds have been conducted to understand their molecular behavior. For instance, a study on a compound with a similar structure focused on thermal, optical, etching studies, and density functional theory calculations, which can be crucial for material science applications (Karthik et al., 2021).

Development of Novel Anticancer Agents

Compounds structurally related to this compound have been synthesized for potential use as anticancer agents. For example, the synthesis of novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives has been reported, with some showing promising antileukemic activity (Vinaya et al., 2011).

Properties

IUPAC Name |

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2S2/c1-24-17-7-9-18(10-8-17)26-15-16-11-13-22(14-12-16)21(23)19-5-3-4-6-20(19)25-2/h3-10,16H,11-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMDOWWTTOYRDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2833789.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2833793.png)

![5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2833798.png)

![3-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2833799.png)

![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)

![N-(benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2833809.png)